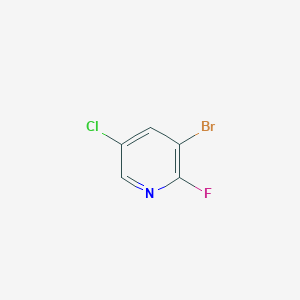

3-Bromo-5-chloro-2-fluoropyridine

Description

Overview of Pyridine (B92270) Derivatives in Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, serves as a fundamental scaffold in organic chemistry. globalresearchonline.net Its derivatives are found in various natural products, including alkaloids and vitamins, and are key components in the synthesis of many pharmaceutical and agricultural products. nih.govglobalresearchonline.netwisdomlib.org The unique electronic properties of the pyridine ring, arising from the presence of the electronegative nitrogen atom, make it a versatile building block in the design of new molecules with specific functions. numberanalytics.com Pyridine derivatives are extensively used in drug discovery, with applications as anticonvulsants, antimicrobials, and anticancer agents. globalresearchonline.netwisdomlib.org They also play a crucial role in materials science, particularly in the development of conjugated polymers for electronics. numberanalytics.com

Significance of Halogenation in Pyridine Scaffolds

The introduction of halogen atoms onto the pyridine ring, a process known as halogenation, dramatically influences the compound's physical and chemical properties. Halogenation can alter the electronic distribution within the pyridine ring, affecting its reactivity, and providing a handle for further chemical modifications. nih.govnih.gov Halogenated pyridines are crucial intermediates in organic synthesis, enabling the construction of more complex molecules through various cross-coupling reactions. cymitquimica.comacs.org This functionalization is of paramount importance in the pharmaceutical and agrochemical industries, where precise control over a molecule's structure is essential for its biological activity. nih.govnih.gov

Historical Context and Evolution of Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines has evolved significantly over the years. Early methods often required harsh reaction conditions and offered limited regioselectivity, meaning the position of the halogen on the pyridine ring was difficult to control. nih.gov Electrophilic halogenation of pyridine itself is challenging due to the ring's electron-deficient nature. nih.govyoutube.com

Modern synthetic chemistry has seen the development of more sophisticated and selective methods for pyridine halogenation. These include strategies such as the use of pyridine N-oxides, which can direct halogenation to specific positions, and metal-catalyzed reactions that allow for precise C-H bond functionalization. nih.gov For instance, researchers have designed phosphine (B1218219) reagents that facilitate the selective halogenation of pyridines at the 4-position. acs.org These advancements have made a wide array of specifically substituted halogenated pyridines, including complex structures for late-stage functionalization of pharmaceuticals, more accessible. nih.govacs.org

Interactive Data Table: Properties of Halogenated Pyridine Precursors

| Compound Name | CAS Number | Molecular Formula | Use in Synthesis |

| 3-Bromo-5-fluoropyridine | 407-20-5 | C5H3BrFN | Precursor |

| 5-Bromo-2-fluoropyridine | 766-11-0 | C5H3BrFN | Precursor |

| 3-Bromo-2-fluoropyridine | 36178-05-9 | C5H3BrFN | Precursor |

| 3-Bromo-5-chloropyridine (B1268422) | 73583-39-8 | C5H3BrClN | Precursor |

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-chloro-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHJIEHQWOYVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Compound in Focus: 3 Bromo 5 Chloro 2 Fluoropyridine

Chemical Structure and Properties

Molecular Formula, Weight, and CAS Number

The chemical identity of this compound is defined by the following key identifiers:

Molecular Formula: C₅H₂BrClFN nih.gov

Molecular Weight: 208.43 g/mol

CAS Number: 884494-87-5 sigmaaldrich.com

Spectroscopic Data (NMR, IR, Mass Spectrometry)

Synthesis and Reactivity

Common Synthetic Routes

The synthesis of polysubstituted pyridines like this compound often involves multi-step sequences starting from more readily available pyridine derivatives. While specific, detailed public procedures for this exact compound are limited, general strategies for synthesizing halogenated pyridines can be inferred. One common approach involves the diazotization of an aminopyridine precursor, followed by a Sandmeyer-type reaction to introduce a halogen. For example, a related compound, 2-bromo-5-chloro-3-fluoropyridine, can be synthesized from 5-chloro-3-fluoropyridin-2-amine. chemicalbook.com Another strategy is the direct halogenation of a pre-functionalized pyridine ring, though controlling the regioselectivity can be challenging. youtube.com The synthesis of fluoropyridines, in particular, can be achieved through methods like the Balz-Schiemann reaction or by nucleophilic displacement of a suitable leaving group with a fluoride (B91410) source. acs.org

Key Chemical Reactions and Transformations

The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the presence of three different halogen substituents. The electron-withdrawing nature of the nitrogen atom and the halogens makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The positions on the ring (2, 4, and 6) are generally more activated towards nucleophilic attack. The bromine and chlorine atoms can act as leaving groups in these reactions, allowing for the introduction of other functional groups.

Furthermore, the bromine atom can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a versatile intermediate for the synthesis of more complex molecules.

Applications in Scientific Research

Role as a Building Block in Organic Synthesis

The primary application of this compound in scientific research is as a versatile building block for the synthesis of more complex molecules. Its trifunctional nature, with three distinct halogen atoms at specific positions, allows for sequential and regioselective chemical transformations. This makes it a valuable starting material for creating libraries of compounds for screening in drug discovery and materials science research.

Use in the Development of Novel Pharmaceutical Intermediates

Halogenated pyridines are frequently incorporated into the structures of biologically active molecules. researchgate.netnih.gov The specific substitution pattern of this compound can be strategically utilized to synthesize precursors for novel pharmaceutical agents. The halogens can influence the molecule's binding affinity to biological targets and its metabolic stability. For instance, related halogenated pyridines are used as scaffolds for inhibitors of enzymes like indoleamine-2,3-dioxygenase-1 (IDO-1), which is a target in cancer immunotherapy. chemicalbook.com

Potential Applications in Materials Science

The electron-deficient nature of the pyridine ring, enhanced by the presence of halogens, makes this compound a potential component in the design of new materials for electronic applications. Aromatic, electron-deficient compounds are of interest for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. chemicalbook.com The ability to functionalize the molecule through its halogen atoms allows for the tuning of its electronic and photophysical properties.

A detailed examination of the synthetic routes toward the highly functionalized heterocyclic compound, this compound, reveals a variety of strategic chemical transformations. This pyridine derivative is a valuable building block in medicinal and agricultural chemistry, owing to its distinct halogen arrangement which allows for selective, stepwise functionalization.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For 3-Bromo-5-chloro-2-fluoropyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of its proton and carbon framework.

The substitution pattern of this compound leaves two protons on the aromatic ring, whose signals in the ¹H NMR spectrum are diagnostic. The electron-withdrawing nature of the halogen substituents and the nitrogen atom generally causes the proton signals of pyridine (B92270) to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. aip.org The proton at position 4 (H4) would be expected to appear as a doublet, coupled to the proton at position 6 (H6). The H6 proton would also appear as a doublet. Furthermore, long-range coupling to the fluorine atom at position 2 may introduce additional splitting, resulting in a doublet of doublets for H6.

The ¹³C NMR spectrum is expected to show five distinct signals, one for each carbon atom in the pyridine ring. The carbons directly bonded to the electronegative halogen atoms (C2, C3, C5) will be significantly influenced. acs.org The carbon bearing the fluorine atom (C2) is expected to show a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons will also exhibit smaller long-range couplings to fluorine. acs.orgnih.gov The chemical shifts are influenced by the combined electronic effects of all substituents.

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. For a fluoropyridine, the fluorine signal is expected in a characteristic range. ucsb.edu The signal for the fluorine at the C2 position would likely appear as a multiplet due to coupling with the protons at H4 and H6.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | H4 | ~7.8 - 8.2 | d | ³JH4-H6 ≈ 2-3 Hz |

| ¹H | H6 | ~8.2 - 8.6 | dd | ³JH6-H4 ≈ 2-3 Hz, ⁴JH6-F2 ≈ 1-2 Hz |

| ¹³C | C2 | ~155 - 165 | d | ¹JC2-F2 ≈ 230-250 Hz |

| ¹³C | C3 | ~110 - 120 | d | ²JC3-F2 ≈ 15-25 Hz |

| ¹³C | C4 | ~140 - 150 | d | ³JC4-F2 ≈ 3-5 Hz |

| ¹³C | C5 | ~125 - 135 | s | - |

| ¹³C | C6 | ~150 - 155 | d | ³JC6-F2 ≈ 3-5 Hz |

| ¹⁹F | F2 | ~(-60) - (-90) | m | Coupling to H4 and H6 |

While 1D NMR provides foundational data, 2D NMR techniques are indispensable for unambiguous signal assignment, especially in complex molecules. rsc.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the H4 and H6 protons, showing a cross-peak that connects these two signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H4 signal to the C4 signal and the H6 signal to the C6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons (C2, C3, and C5). For instance, the H4 proton would show correlations to C2, C3, and C5, while the H6 proton would show correlations to C2, C4, and C5. These overlapping correlations allow for the complete and confident assignment of the entire carbon skeleton. bas.bg

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is vital for confirming the molecular weight and elemental composition.

HRMS can measure the mass of an ion with extremely high accuracy, allowing for the determination of its elemental formula. The calculated monoisotopic mass for the molecular ion of this compound ([C₅H₂⁷⁹Br³⁵ClFN]⁺) is 208.90432 Da. nih.gov A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. libretexts.org Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org This combination results in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4) with predictable relative intensities, providing a definitive signature for the presence of one bromine and one chlorine atom.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | Isotopic Composition | Calculated m/z | Predicted Relative Intensity (%) |

|---|---|---|---|

| [M]⁺ | C₅H₂⁷⁹Br³⁵ClFN | 208.9043 | 76.5 |

| [M+2]⁺ | C₅H₂⁸¹Br³⁵ClFN / C₅H₂⁷⁹Br³⁷ClFN | 210.9022 | 100.0 |

| [M+4]⁺ | C₅H₂⁸¹Br³⁷ClFN | 212.9001 | 24.5 |

Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]⁺, with minimal initial fragmentation. scielo.br In the case of this compound, this would correspond to an ion cluster around m/z 210. Tandem mass spectrometry (MS/MS) experiments on this precursor ion would induce fragmentation. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen atom (as a radical) or the elimination of a hydrogen halide (e.g., HCl, HBr). researchgate.netlibretexts.org The relative ease of fragmentation (C-Br vs. C-Cl bond cleavage) can also provide structural information.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. youtube.com For this compound, the spectra would be characterized by several key regions.

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Pyridine Ring Vibrations: A series of characteristic bands, typically between 1400 and 1600 cm⁻¹, arise from the C=C and C=N stretching vibrations of the aromatic ring.

C-Halogen Stretching: The C-F, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region of the spectrum (below 1300 cm⁻¹). The C-F stretch typically appears as a strong band between 1250 and 1000 cm⁻¹. The C-Cl stretch is found in the 800-600 cm⁻¹ range, and the C-Br stretch appears at even lower wavenumbers, typically between 600 and 500 cm⁻¹. mdpi.comnih.gov

IR and Raman spectroscopy are often complementary. Vibrations that result in a large change in the dipole moment are strong in the IR spectrum, while vibrations that cause a significant change in polarizability are strong in the Raman spectrum. youtube.com For a molecule like this compound with low symmetry, many vibrational modes are expected to be active in both IR and Raman.

Table 3: Predicted Vibrational Spectroscopy Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak | Medium |

| C=N / C=C Ring Stretch | 1600 - 1400 | Strong-Medium | Strong-Medium |

| C-F Stretch | 1250 - 1000 | Strong | Weak |

| C-Cl Stretch | 800 - 600 | Strong | Medium |

| C-Br Stretch | 600 - 500 | Strong | Medium |

Vibrational Analysis and Functional Group Identification

A theoretical vibrational analysis, typically performed using Density Functional Theory (DFT) calculations, would be the first step in understanding the vibrational modes of this compound. Such calculations would predict the frequencies and intensities of the fundamental vibrational modes. These theoretical predictions would then be compared with experimental data from Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy.

The characteristic vibrational frequencies of the pyridine ring, along with the C-Br, C-Cl, and C-F stretching and bending vibrations, would be of particular interest. The positions of these bands would be sensitive to the electronic effects of the halogen substituents and their positions on the pyridine ring.

A hypothetical table of expected vibrational modes and their approximate frequency ranges is presented below. It is important to note that these are generalized ranges for similar halogenated pyridines and not specific experimental data for this compound.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

| C-H stretching | 3100-3000 | FT-IR, FT-Raman |

| Pyridine ring stretching (C=C, C=N) | 1600-1400 | FT-IR, FT-Raman |

| C-H in-plane bending | 1300-1000 | FT-IR, FT-Raman |

| C-F stretching | 1250-1000 | FT-IR |

| C-Cl stretching | 850-550 | FT-IR |

| C-Br stretching | 650-500 | FT-IR |

| Pyridine ring bending | 800-600 | FT-IR, FT-Raman |

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Solid-State Structure

To date, no public crystal structure determination for this compound has been deposited in crystallographic databases. A successful single-crystal X-ray diffraction experiment would provide a wealth of information, including:

Precise bond lengths and angles: This would allow for a detailed comparison with theoretical calculations and an understanding of how the different halogen substituents influence the geometry of the pyridine ring.

The crystal system and space group: This information describes the symmetry of the crystal lattice.

The packing of molecules in the crystal: This reveals how the individual molecules arrange themselves in the solid state.

A hypothetical data table that would be generated from such an experiment is shown below.

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Hypothetical value |

| b (Å) | Hypothetical value |

| c (Å) | Hypothetical value |

| α (°) | 90 |

| β (°) | Hypothetical value |

| γ (°) | 90 |

| Volume (ų) | Hypothetical value |

| Z | Hypothetical value |

| Density (calculated) (g/cm³) | Hypothetical value |

Conformational Analysis and Intermolecular Interactions

The solid-state structure determined by X-ray crystallography would be crucial for analyzing the conformation of the molecule and the nature of the intermolecular interactions that govern its crystal packing. In the case of this compound, several types of non-covalent interactions would be anticipated, including:

Halogen bonding: Interactions involving the electron-deficient region on the bromine or chlorine atoms (the σ-hole) and an electron-rich region on an adjacent molecule, such as the nitrogen atom of the pyridine ring.

π-π stacking: Interactions between the aromatic rings of adjacent pyridine molecules.

Dipole-dipole interactions: Arising from the permanent dipole moment of the molecule due to the electronegative halogen atoms and the nitrogen atom.

A detailed analysis of these interactions would provide insights into the forces that stabilize the crystal structure and could influence the material's physical properties.

Reactivity and Reaction Mechanisms

Halogen Reactivity and Leaving Group Ability

The propensity of the bromine, chlorine, and fluorine atoms on the pyridine (B92270) ring to be displaced is a critical aspect of the reactivity of 3-Bromo-5-chloro-2-fluoropyridine. This is influenced by both the inherent properties of the halogens and the electronic effects within the pyridine ring.

Relative Reactivity of Bromine, Chlorine, and Fluorine on the Pyridine Ring

In the context of nucleophilic aromatic substitution (SNAr) reactions on activated aryl halides, the typical order of leaving group ability is often F > Cl ≈ Br > I. nih.govnih.gov This is known as the "element effect" and is attributed to the high electronegativity of fluorine, which stabilizes the intermediate formed during the initial nucleophilic attack, this being the rate-determining step. nih.govwikipedia.org However, in the case of pyridine derivatives, the situation can be more complex. For some reactions, a different leaving group order is observed, where the reactivity of fluoro, chloro, bromo, and iodo substituents is roughly similar. nih.gov This suggests that factors other than just the electronegativity of the halogen, such as the nature of the nucleophile and the specific reaction conditions, play a significant role. nih.gov The polarizability of the halogen also influences reactivity, with iodine being the most polarizable, which can lead to stronger dispersion interactions. nih.gov

Electronic Effects on Halogen Lability

The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates nucleophilic attack by reducing the electron density of the ring. quora.com This effect is further enhanced by the presence of electron-withdrawing halogen substituents. nih.gov The position of the halogens relative to the nitrogen and to each other is crucial. The fluorine at the 2-position, being the most electronegative halogen, will have the strongest inductive electron-withdrawing effect. This effect, combined with the resonance-withdrawing effect of the nitrogen atom, significantly influences the lability of the halogens. The stability of the anionic leaving group (F-, Cl-, Br-) is also a key factor, with iodide being the most stable anion among the halides.

Functional Group Transformations

The halogen atoms on this compound serve as handles for a variety of functional group transformations, enabling the synthesis of more complex pyridine derivatives.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., amines, thiols, alkoxides)

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles, including amines, thiols, and alkoxides, can displace one of the halogen atoms. The regioselectivity of these reactions is dependent on the reaction conditions and the nature of the nucleophile. Generally, the position most activated towards nucleophilic attack is the one that leads to the most stable intermediate. The relative leaving group ability of the halogens (F, Cl, Br) will also dictate the outcome of the reaction. For instance, in many SNAr reactions, fluoride (B91410) is the best leaving group due to its strong electron-withdrawing nature which stabilizes the transition state. nih.govwikipedia.org

Electrophilic Aromatic Substitution Limitations

Electrophilic aromatic substitution (SEAr) reactions on pyridine are generally more difficult than on benzene (B151609) due to the deactivating effect of the electron-withdrawing nitrogen atom. wikipedia.orgquimicaorganica.org The presence of three additional deactivating halogen substituents on this compound further diminishes its reactivity towards electrophiles. wikipedia.org Electrophilic attack, if it were to occur, would be directed to the positions least deactivated by the nitrogen and halogens. However, due to the severely deactivated nature of the ring, harsh reaction conditions are typically required, which can lead to low yields and lack of selectivity. quimicaorganica.orgrsc.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst tends to coordinate with the basic nitrogen atom. quimicaorganica.org

Organometallic Reactions (e.g., lithiation, Grignard reactions)

Organometallic reactions provide a powerful avenue for the functionalization of this compound.

Lithiation: Directed ortho-metalation is a key strategy for the regioselective functionalization of haloarenes. In the case of halopyridines, lithiation can be achieved using strong bases like lithium diisopropylamide (LDA) or butyllithium, often at low temperatures to prevent side reactions. researchgate.net The regioselectivity of the lithiation is directed by the most acidic proton, which is typically adjacent to a halogen atom due to its inductive effect. For instance, the deprotonation of chloro- and bromo-substituted fluoroarenes often occurs at a position adjacent to the fluorine atom. epfl.ch In the context of this compound, lithiation would be expected to occur at the C-4 position, directed by the flanking chloro and bromo substituents. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Grignard Reactions: The formation of Grignard reagents from halopyridines can be challenging due to the reactivity of the Grignard reagent with the pyridine ring. However, under carefully controlled conditions, it is possible to form a Grignard reagent from one of the halogen atoms, most likely the bromine due to the higher reactivity of the C-Br bond compared to the C-Cl and C-F bonds in this type of reaction. This Grignard reagent can then participate in various coupling reactions, such as Suzuki coupling, to form new carbon-carbon bonds. For example, 5-bromo-2-chloropyridine (B1630664) has been used in Suzuki coupling reactions to synthesize more complex pyridine derivatives. sigmaaldrich.com

Catalytic Transformations

The presence of bromo, chloro, and fluoro substituents on the pyridine ring makes this compound a versatile substrate for transition metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, which is π-deficient, influence the reactivity of the C-X bonds, with positions α and γ to the nitrogen atom being particularly activated towards oxidative addition. nih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The general reactivity trend for halogens in palladium-catalyzed oxidative addition is I > Br > OTf > Cl > F. libretexts.org This intrinsic reactivity difference is the primary determinant of selectivity in the functionalization of polyhalogenated substrates like this compound.

The catalytic cycle for these reactions typically involves three main steps: oxidative addition of the halo-pyridine to a Pd(0) complex, transmetalation with an organometallic reagent (in Suzuki and Sonogashira reactions) or coordination of an amine (in Buchwald-Hartwig amination), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgyoutube.comyoutube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is a powerful tool for creating C-C bonds. For polyhalogenated pyridines, the reaction generally occurs at the most reactive halogen site. In the case of this compound, the C-Br bond at the 3-position is expected to be the most reactive site for Suzuki coupling under standard palladium catalysis. The C-Cl bond is less reactive, and the C-F bond is typically inert to palladium-catalyzed C-F bond activation, although such reactions have been developed. nih.govmdpi.com

While specific examples for this compound are not extensively documented in the provided literature, studies on analogous dihalopyridines show that selectivity can be controlled. For instance, in 2,4-dichloropyridines, while conventional selectivity favors reaction at the C2 position, the use of sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this, promoting coupling at the C4 position. nih.gov Similarly, for chloroaryl triflates, ligand-free conditions can selectively activate the C-OTf bond over the C-Cl bond. nsf.gov These findings suggest that while the C-Br bond in this compound would be the default reaction site, tailored catalytic systems could potentially target the C-Cl position.

Sonogashira Coupling:

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. organic-chemistry.org For polyhalogenated systems, the selectivity follows the same general principles as the Suzuki coupling, with the most labile C-X bond reacting preferentially.

In a study on the related compound 6-bromo-3-fluoro-2-cyanopyridine, Sonogashira coupling with various terminal alkynes proceeded efficiently at the C-Br position. soton.ac.uk The reactions were carried out using Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at room temperature, affording the 6-alkynyl products in high yields. soton.ac.uk This provides a strong precedent for the selective Sonogashira coupling at the C-3 bromine of this compound. Research on 3,5-dibromo-2,6-dichloropyridine (B8238365) further demonstrates the ability to achieve chemoselective mono-alkynylation at the more reactive bromine positions. rsc.org

| Substrate | Alkyne | Catalyst System | Solvent | Yield |

|---|---|---|---|---|

| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | 85% |

| 6-bromo-3-fluoro-2-cyanopyridine | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | 93% |

| 6-bromo-3-fluoro-2-cyanopyridine | 3-Butyn-1-ol | Pd(PPh₃)₄, CuI | THF/Et₃N | 90% |

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. youtube.com Research on the chemoselective functionalization of the closely related isomer, 5-bromo-2-chloro-3-fluoropyridine, provides significant insight. researchgate.netnih.gov Under palladium-catalyzed conditions (using Pd₂(dba)₃ with a Xantphos ligand), amination occurs exclusively at the C-Br position for both primary and secondary amines. researchgate.netnih.gov This high degree of chemoselectivity highlights the differential reactivity of the C-Br versus the C-Cl bond in this system, with the former being significantly more susceptible to oxidative addition by the palladium catalyst. researchgate.netnih.gov

Copper-Catalyzed Reactions

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-based methods for functionalizing halo-pyridines. Copper(I) is a well-known co-catalyst in the Sonogashira reaction, where it facilitates the formation of a copper acetylide intermediate. youtube.com However, copper can also be the primary catalyst in various C-N, C-O, and C-S bond-forming reactions (Ullmann condensation) and C-F bond formations.

A study on the copper-catalyzed amination of 2-amino/2-hydroxy-5-halopyridines demonstrated selective C-N bond formation at the C-5 position. rsc.org For a substrate like 2-bromo-5-iodopyridine, the reaction with amines occurred preferentially at the C-5 iodo position under copper catalysis. rsc.org This contrasts with typical palladium catalysis where the C-2 bromo position might be favored due to its proximity to the nitrogen atom. nih.gov While direct studies on this compound are limited, these results suggest that copper catalysis could offer alternative selectivity patterns, potentially favoring reaction at the C-5 chloro position, especially if the C-3 bromo position is sterically hindered or electronically deactivated by certain coupling partners.

Furthermore, novel copper-catalyzed fluorination of aryl bromides has been developed, although it requires a pyridyl directing group to facilitate the reaction. rsc.org This transformation proceeds via a proposed Cu(I)/Cu(III) catalytic cycle and highlights the expanding role of copper in activating C-X bonds for new types of transformations. rsc.org

Chemoselectivity in Multi-Halogenated Systems

The selective functionalization of one halogen in the presence of others is a key challenge and opportunity when working with molecules like this compound. The outcome of a cross-coupling reaction is governed by a combination of factors:

Intrinsic Reactivity of the C-X Bond : The bond dissociation energy and the ease of oxidative addition follow the general trend I > Br > Cl > F for palladium catalysis. nih.gov This is the dominant factor, making the C-Br bond at position 3 the most likely site for initial reaction.

Position on the Pyridine Ring : The π-deficient nature of the pyridine ring activates positions ortho (2,6) and para (4) to the nitrogen atom towards nucleophilic attack and oxidative addition. nih.gov In this compound, the C-F bond is at the activated C-2 position, while the C-Br and C-Cl bonds are at C-3 and C-5, respectively.

Catalyst and Ligand Choice : The steric and electronic properties of the ligand on the metal center can dramatically influence site-selectivity, sometimes overriding the intrinsic reactivity of the C-X bonds. nih.gov For example, bulky N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can direct the catalyst to a less sterically hindered position or alter the electronic nature of the catalyst to favor oxidative addition at a different site. nih.govacs.org

Reaction Conditions : The choice of base, solvent, and temperature can also modulate selectivity.

A compelling example of chemoselectivity is found in the amination of 5-bromo-2-chloro-3-fluoropyridine. researchgate.netnih.gov While palladium-catalyzed conditions lead to exclusive substitution of the bromide, performing the reaction with an amine under neat (solvent-free) conditions without a palladium catalyst results in a reversal of selectivity. researchgate.netnih.gov In this case, a nucleophilic aromatic substitution (SNAr) mechanism is operative, and the reaction occurs preferentially at the C-2 chloro position, which is most activated by the ring nitrogen. researchgate.netnih.gov This demonstrates how a simple change in reaction conditions can completely switch the site of functionalization.

| Reaction Type | Conditions | Reactive Site | Mechanism |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Base | C5-Br | Pd-catalyzed Cross-Coupling |

| Nucleophilic Substitution | Neat, No Catalyst | C2-Cl | SNAr |

This predictable, stepwise functionalization based on chemoselectivity makes this compound and related polyhalogenated heterocycles highly valuable synthons for the modular construction of complex, highly substituted pyridine derivatives for applications in medicinal chemistry and materials science. nih.govnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been applied to molecules like 3-bromo-5-chloro-2-fluoropyridine to predict various properties.

Theoretical calculations, such as those performed using DFT methods, can determine the optimized molecular geometry of this compound. These calculations provide bond lengths, bond angles, and dihedral angles that describe the three-dimensional arrangement of the atoms. For similar halopyridines, studies have shown that the substitution of halogen atoms on the pyridine (B92270) ring can lead to slight distortions in the ring geometry compared to unsubstituted pyridine. The specific positions of the bromine, chlorine, and fluorine atoms on the pyridine ring in this compound will uniquely influence its electronic distribution and molecular shape.

The electronic structure, including the distribution of electron density and electrostatic potential, is also a key output of DFT calculations. The electronegativity of the halogen substituents and the nitrogen atom in the pyridine ring creates a complex electronic landscape, with regions of positive and negative electrostatic potential that are crucial for understanding intermolecular interactions.

DFT calculations are instrumental in predicting the vibrational frequencies of molecules. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. For substituted pyridines, these calculations have been shown to be in good agreement with experimental data obtained from infrared (IR) and Raman spectroscopy. researchgate.net A complete assignment of the vibrational spectra of related di- and tri-halopyridines has been achieved through such theoretical analyses. researchgate.net The predicted vibrational spectrum for this compound would provide a theoretical fingerprint that could be used to identify the compound and analyze its structural characteristics.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acs.org

DFT calculations can accurately predict the energies of the HOMO, LUMO, and the resulting energy gap for this compound. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. acs.org From these energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness, which further quantify the molecule's reactivity and potential interaction with other chemical species.

Table 1: Calculated HOMO and LUMO Energy Levels for Related Aryl Cycles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzene (B151609) | -6.75 | -0.75 | 6.00 |

| Pyridine | -7.00 | -1.00 | 6.00 |

| Pyrimidine | -7.50 | -1.50 | 6.00 |

| Triazine | -8.00 | -2.00 | 6.00 |

Note: Data is for related six-membered aryl cycles and calculated using Gaussian03W, B3LYP, 6-31+G(d,p). The values for this compound would be influenced by its specific substitution pattern. researchgate.net

Quantum Chemical Descriptors and Structure-Activity Relationships (SAR)

Quantum chemical descriptors derived from computational studies are valuable in developing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can be used to predict the binding affinity of this compound to a biological target, such as an enzyme or receptor. The predicted binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's active site can provide insights into the compound's potential biological activity. nih.gov For instance, studies on other pyridine derivatives have utilized molecular docking to understand their interactions with microbial DNA gyrase. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wjpsonline.com These models use calculated molecular descriptors, including those from quantum chemical calculations, to predict the activity of new or untested compounds. For various classes of pyridine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed to guide the design of new compounds with enhanced biological activities. researchgate.net While a specific QSAR model for this compound is not detailed in the available literature, the principles of QSAR could be applied to a series of related halopyridines to understand how substitutions at different positions on the pyridine ring affect a particular biological endpoint. nih.govmdpi.com

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving this compound. Through the use of theoretical models, it is possible to map out the energetic landscape of a reaction, identifying the most likely pathways and the structures of transient intermediates and transition states. This subsection delves into the theoretical approaches used for such analyses, focusing on how they can elucidate the reactivity of this complex halopyridine.

While specific computational studies on the reaction pathways of this compound are not extensively available in the current body of literature, the principles of computational analysis of analogous systems, particularly other halogenated pyridines, offer significant predictive insights. The primary reactions of interest for a molecule like this compound are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.com

Theoretical investigations of these reaction pathways typically employ quantum mechanical methods, with Density Functional Theory (DFT) being a prevalent choice due to its balance of accuracy and computational cost. nih.govmdpi.com These studies involve the calculation of the potential energy surface for a given reaction, which maps the energy of the system as a function of the geometric coordinates of the atoms.

Key to this analysis is the identification of stationary points on the potential energy surface, which include reactants, products, intermediates, and, most critically, transition states. A transition state represents the highest energy point along the lowest energy reaction path connecting reactants and products. youtube.com The energy difference between the reactants and the transition state is the activation energy, a crucial determinant of the reaction rate. youtube.com

Computational studies on related halopyridines have shown that the traditional "element effect" (reactivity order F > Cl > Br > I) for the leaving group in SNAr reactions is not universal and can be altered by the nature of the nucleophile and the reaction mechanism. nih.govsci-hub.se Some reactions may proceed through a concerted SNAr pathway, avoiding the formation of a stable intermediate. nih.gov

Transition state calculations for a hypothetical SNAr reaction on this compound would involve optimizing the geometry of the transition state structure. This is a computationally intensive process that seeks a first-order saddle point on the potential energy surface. The resulting transition state geometry would reveal the extent of bond breaking and bond forming at the peak of the energy barrier. Frequency calculations are then performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com

In the context of Suzuki cross-coupling reactions, computational studies on systems like bromopyridines have been used to elucidate the mechanism, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.govmdpi.com A transition state analysis for the Suzuki coupling of this compound would likely focus on the oxidative addition step, where the palladium catalyst inserts into the carbon-halogen bond. The relative activation energies for the insertion into the C-Br versus the C-Cl bond would determine the regioselectivity of the reaction.

The following interactive table presents hypothetical data that would be the target of a DFT study on the nucleophilic aromatic substitution of this compound with a generic nucleophile (Nu⁻). Such data would be instrumental in predicting the most favorable reaction site.

| Reaction Site | Leaving Group | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| C2 | F | 20.5 | -15.2 | C-F: 1.65, C-Nu: 2.10 |

| C3 | Br | 24.8 | -10.8 | C-Br: 2.20, C-Nu: 2.35 |

| C5 | Cl | 23.1 | -12.5 | C-Cl: 2.05, C-Nu: 2.25 |

Note: The data in this table is illustrative and represents the type of information that would be generated from a detailed computational analysis. It is based on general principles of reactivity and is not derived from a specific published study on this compound.

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Systems

The utility of 3-Bromo-5-chloro-2-fluoropyridine as a foundational unit for more elaborate heterocyclic structures stems from the distinct reactivity of its three halogen substituents. This allows for controlled, stepwise modifications, which are essential for building complex molecules with precisely defined substitution patterns.

Synthesis of Substituted Pyridines with Specific Regiochemistry

The primary advantage of this compound lies in the ability to achieve specific regiochemistry. The carbon-bromine bond is typically the most reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the selective introduction of a wide variety of substituents at the 3-position. The fluorine atom at the 2-position and the chlorine atom at the 5-position are more susceptible to nucleophilic aromatic substitution (SNAr), with the 2-position being particularly activated. This hierarchy of reactivity enables a synthetic strategy where, for example, a carbon-carbon or carbon-nitrogen bond is first formed at the C-Br position, followed by displacement of the fluorine or chlorine atom by a nucleophile. This controlled, stepwise functionalization is critical for producing highly substituted pyridines where the position of each functional group is precisely controlled, a requirement for optimizing the biological activity of pharmaceutical candidates. google.comorganic-chemistry.org

Construction of Fused Ring Systems and Bicyclic Compounds

Halogenated pyridines are key precursors for the synthesis of fused heterocyclic systems, which are common scaffolds in pharmaceuticals and natural products. This compound is an ideal starting material for such constructions. nih.gov A typical strategy involves an initial cross-coupling reaction at the 3-position (C-Br) to install a side chain containing a reactive functional group. This new group can then participate in an intramolecular cyclization reaction with one of the remaining halogens or another position on the pyridine (B92270) ring to form a new, fused ring. For instance, after a Suzuki coupling at the C-Br position, a subsequent intramolecular Heck reaction or a nucleophilic substitution can lead to the formation of bicyclic systems like naphthyridines, thienopyridines, or other related fused heterocycles. nih.govresearchgate.net The ability to build these complex, rigid ring systems is crucial for developing molecules that can fit into specific biological targets like enzyme active sites. nih.govgla.ac.uk

Precursor for Pharmaceutical Intermediates

The fluorinated pyridine motif is a privileged structure in modern medicinal chemistry due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. mdpi.comnih.govresearchgate.net Consequently, this compound serves as a vital precursor for a range of pharmaceutical intermediates. google.comgoogle.com

Drug Discovery and Development of Active Pharmaceutical Ingredients (APIs)

This compound is a key starting material in the synthesis of various active pharmaceutical ingredients (APIs). Its utility is exemplified in the preparation of intermediates for highly potent and selective drugs. For example, derivatives of this compound are used to synthesize advanced intermediates for cyclin-dependent kinase (CDK) inhibitors, a class of drugs investigated for cancer therapy. The synthetic route often involves a nucleophilic substitution of one of the halogens (frequently the fluorine at C-2) with an amine, followed by further elaboration of the molecule. The precise arrangement of substituents on the pyridine ring is essential for achieving the desired potency and selectivity for the target API.

Scaffold for Enzyme Inhibitors and Receptor Ligands

The pyridine ring provided by this compound acts as a rigid scaffold, a core structure upon which other functional groups can be strategically placed to interact with biological targets. The defined three-dimensional arrangement of substituents allows for the design of potent and selective enzyme inhibitors and receptor ligands. For example, this scaffold is found in molecules designed as inhibitors of Mitogen-activated protein kinase kinase (MEK), a key target in cancer treatment. nih.gov It is also used in the development of disruptors of the glucokinase-glucokinase regulatory protein (GK-GKRP) interaction, which is a therapeutic strategy for type II diabetes. In these applications, the pyridine core correctly orients the appended chemical groups to maximize interactions, such as hydrogen bonds and hydrophobic contacts, within the binding sites of the target proteins.

Role in Synthesis of Antiviral, Antimicrobial, and Anticancer Agents

The incorporation of fluorinated pyridine moieties is a well-established strategy in the development of various therapeutic agents. mdpi.comresearchgate.net this compound is a direct precursor to scaffolds used in the synthesis of agents with potential antiviral, antimicrobial, and anticancer activities. nih.govmdpi.com

Anticancer Agents: Its most prominent role is in the synthesis of anticancer agents, particularly kinase inhibitors. As mentioned, it is a building block for certain cyclin-dependent kinase (CDK) inhibitors, which are crucial for regulating the cell cycle and are a major target in oncology research. nih.gov The pyridine core is a key component of the pharmacophore responsible for the inhibitory activity.

Antiviral and Antimicrobial Agents: While direct examples for this specific starting material are less commonly documented in readily available literature, the general class of halogenated and fluorinated pyridines is of significant interest in the development of antiviral and antimicrobial drugs. nih.govmdpi.com The electronic properties conferred by the halogens can enhance the molecule's ability to penetrate cell membranes and interact with viral or bacterial enzymes, making this scaffold a promising platform for future drug discovery in these therapeutic areas. mdpi.com

Interactive Data Tables

Table 1: Applications of this compound in Synthesis

| Application Area | Synthetic Goal | Resulting Compound Class | Therapeutic Target (Example) |

| Complex Heterocycles | Regioselective Functionalization | Substituted Pyridines | N/A (General Building Block) |

| Complex Heterocycles | Intramolecular Cyclization | Fused Bicyclic Systems (e.g., Naphthyridines) | Various (e.g., Kinases) |

| Pharmaceutical Intermediates | API Synthesis | Advanced Pharmaceutical Intermediates | Cyclin-Dependent Kinases (CDKs) |

| Pharmaceutical Intermediates | Scaffold-Based Design | Enzyme Inhibitors / Receptor Ligands | MEK, GK-GKRP |

| Therapeutic Agents | Drug Development | Anticancer Agents | Kinases (e.g., CDKs) |

| Therapeutic Agents | Drug Development | Antiviral/Antimicrobial Agents | Viral/Bacterial Enzymes (potential) |

Agrochemical Research and Development

This compound and its derivatives are significant in the field of agrochemical research, serving as key intermediates in the synthesis of new and effective crop protection agents. The presence of multiple halogen atoms on the pyridine core provides a scaffold that can be elaborated to produce compounds with potent biological activities.

Research has demonstrated the utility of 3-bromo-5-chloro-pyridine derivatives in the creation of novel herbicides. For instance, derivatives of this compound have been used in the synthesis of innovative pyrazole (B372694) compounds that exhibit herbicidal properties. nih.gov One study details the synthesis of 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)pyridine, a complex molecule built upon the 3-bromo-5-chloropyridine (B1268422) framework, which was further oxidized to a sulfonyl derivative, both showing potential as herbicides. nih.gov

The general class of 3-substituted 2-chloro-5-fluoropyridines, to which this compound belongs, is recognized for its role as an intermediate in the production of agricultural chemicals. google.com Patents have been filed for processes to produce these types of compounds, underscoring their industrial importance in the agrochemical sector. google.com Furthermore, it is explicitly stated that this compound is utilized in the production of pyridones, which are crucial precursors for agricultural chemicals. chemicalbook.com

While direct synthesis of commercialized pesticides or insecticides from this compound is not extensively detailed in publicly available research, the structural motifs present in the molecule are common in many active agrochemical ingredients. The development of new synthetic routes to substituted pyridines is often driven by the need for novel building blocks for crop protection products. researchgate.net

The following table summarizes the key intermediates and their roles in the synthesis of potential agrochemicals, based on derivatives of the core 3-bromo-5-chloropyridine structure.

| Intermediate Compound | Application in Agrochemical Synthesis | Research Finding |

| 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)thio)phenyl)pyridine | Precursor to potential herbicides | Synthesized as part of a study to develop new pyrazole derivatives with herbicidal activity. nih.gov |

| 3-bromo-5-chloro-2-(4-(((5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)sulfonyl)phenyl)pyridine | Potential herbicide | The sulfonyl derivative showed herbicidal potential in the same study. nih.gov |

| 3-substituted 2-chloro-5-fluoropyridines | General intermediates | Noted in patents as useful for the production of agricultural chemicals. google.com |

| Pyridones (derived from this compound) | General intermediates | Stated as important for the synthesis of agricultural chemicals. chemicalbook.com |

Material Science Applications

The application of this compound in material science is an emerging area of interest, primarily due to the electronic properties imparted by the halogenated pyridine ring. While specific research on this exact compound is limited, the broader class of functionalized pyridines is known to be valuable in the development of advanced materials.

Halogenated and functionalized pyridines are recognized as important building blocks for organic electronic materials, including Organic Light Emitting Diodes (OLEDs). The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen atoms, makes these compounds suitable for use as components in charge-transporting layers or as host materials in OLED devices. While direct evidence of this compound's use in OLEDs is not prominent in current literature, the potential for its application can be inferred from the known utility of similar pyridine derivatives. Patents related to 3-substituted 2-chloro-5-fluoropyridines mention their utility as intermediates for various functional materials, a category that includes electronic materials. google.com

The reactivity of the bromo and chloro substituents on the this compound ring allows for its incorporation into larger, more complex organic structures through various cross-coupling reactions. This makes it a potential precursor for a range of functional organic materials. The development of novel pyridine-based structures is a continuous effort in material science to create materials with tailored optical, electronic, and physical properties.

Future Directions and Emerging Research Avenues

Sustainable Synthesis and Green Chemistry Innovations

The principles of green chemistry are increasingly being applied to the synthesis of pyridines and their derivatives. Future research on 3-Bromo-5-chloro-2-fluoropyridine is expected to focus on developing more environmentally benign synthetic routes. One promising avenue is the use of renewable starting materials, such as glycerol, which can be converted to pyridines via thermo-catalytic processes with ammonia (B1221849) over zeolite catalysts. ambeed.com This approach, while not yet specific to this compound, offers a potential long-term strategy for sustainable production.

Another key area of innovation is the use of eco-friendly catalysts. Ionic liquids (ILs) are gaining attention as they can function as both solvents and catalysts, often leading to milder reaction conditions and improved yields. rsc.org Their recyclability and tunable properties make them attractive for the one-pot multicomponent synthesis of pyridines, minimizing waste and energy consumption. rsc.org The application of such systems to the synthesis of this compound could significantly reduce the environmental impact of its production.

Additionally, the use of reusable catalysts, such as activated fly ash, has been shown to be effective in the synthesis of related pyridine (B92270) derivatives, offering a cost-effective and environmentally friendly alternative to traditional methods. google.com Research into adapting these greener methodologies for the specific synthesis of this compound is a critical next step.

Advanced Catalytic Systems for Selective Transformations

The selective functionalization of the pyridine ring is crucial for creating diverse molecular architectures. Advanced catalytic systems are at the forefront of this research. For this compound, with its distinct halogen substituents, achieving high regioselectivity in transformations is a key objective.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation. Research has shown that the reactivity of halogenated pyridines in these reactions is highly dependent on the catalyst system and the position of the halogens. For instance, in related compounds, palladium-Xantphos complexes have been used for chemoselective amination. It has been noted that in some di- and tri-substituted halopyridines, the reactivity of the halogens can be selectively controlled. For example, in some systems, a bromo or iodo substituent is more readily displaced than a chloro or fluoro substituent in palladium-catalyzed cross-coupling reactions. This selectivity allows for stepwise functionalization of the pyridine ring. The reactivity of this compound in successive nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions has been explored, demonstrating its potential for creating complex molecules in a one-pot fashion.

Future research will likely focus on the development of more sophisticated catalysts, such as those based on palladium, nickel, or copper, to enable the selective activation of the C-Br, C-Cl, or even the typically less reactive C-F bond. This will allow for a more modular and flexible approach to the synthesis of a wide range of derivatives. Furthermore, the direct C-H functionalization of pyridines is an emerging area that could offer a more atom-economical approach to modifying the pyridine core, and the application of such methods to this compound would be a significant advancement.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical reactions are performed, offering advantages in terms of safety, efficiency, and scalability. The integration of these technologies into the synthesis and derivatization of this compound represents a significant area for future development.

Flow chemistry, which involves performing reactions in a continuous stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and the ability to safely handle hazardous reagents and intermediates. For the synthesis of halogenated heterocyles, microreactor technology has been shown to be particularly beneficial. nih.govgoogle.com The application of flow chemistry to the synthesis of this compound could lead to more efficient and scalable production processes.

Automated synthesis platforms, which can perform a large number of reactions in parallel, are invaluable for rapidly generating libraries of compounds for drug discovery and materials science. By combining automated synthesis with the modular nature of cross-coupling reactions involving this compound, it will be possible to create large and diverse libraries of derivatives for high-throughput screening. This will accelerate the discovery of new molecules with desired biological activities or material properties.

Exploration of Novel Biological Targets and Therapeutic Areas

Fluorinated pyridines are a well-established scaffold in medicinal chemistry, and derivatives of this compound are actively being explored for their therapeutic potential. A significant emerging application is in the development of inhibitors for novel cancer targets.

Recent research has identified derivatives of this compound as key intermediates in the synthesis of potent and selective inhibitors of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). nih.gov PKMYT1 is a promising therapeutic target for cancers with CCNE1 amplification. The synthesis of these inhibitors involves the substitution of the fluorine atom of this compound, followed by further modifications. This highlights the importance of this chemical compound as a starting material for accessing novel anti-cancer agents.

Furthermore, a patent has been filed for biarylamide derivatives that inhibit PKMYT1, where this compound is used as a reactant. nih.gov Another patent describes the use of this compound in the synthesis of compounds that act as HDL-cholesterol raising agents, suggesting potential applications in the treatment of dyslipidemia and atherosclerosis.

Future research will likely expand the scope of biological targets for derivatives of this compound. The unique substitution pattern of this molecule provides a versatile platform for generating a wide range of structures that can be screened against various enzymes and receptors. The development of new derivatives and their evaluation in different therapeutic areas, such as infectious diseases and neurodegenerative disorders, is a promising avenue for future investigation.

Computational Design of Derivatives with Tailored Properties

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These methods can be used to predict the properties of molecules, design new derivatives with enhanced activity, and understand the interactions between a molecule and its biological target.

For this compound, computational methods can be employed to design derivatives with tailored electronic and steric properties. Quantum chemical calculations can provide insights into the reactivity of the different halogen atoms, guiding the development of selective synthetic strategies. Physicochemical properties, such as those listed in the table below, can be predicted to assess the druglikeness of potential derivatives.

| Property | Predicted Value |

| Num. heavy atoms | 9 |

| Num. arom. heavy atoms | 6 |

| Fraction Csp3 | 0.0 |

| Num. rotatable bonds | 0 |

| Num. H-bond acceptors | 2.0 |

| Num. H-bond donors | 0.0 |

| Molar Refractivity | 36.91 |

| TPSA | 12.89 Ų |

Table of predicted physicochemical properties for a related compound, 3-Bromo-6-chloro-2-fluoropyridine, which provides an indication of the expected properties for this compound. ambeed.com

Structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological activity, are crucial for optimizing lead compounds. Computational tools can be used to build predictive SAR models, allowing for the rational design of more potent and selective derivatives. For example, in the context of the PKMYT1 inhibitors derived from this compound, molecular modeling was used to analyze the crystal structures of inhibitor-protein complexes, providing a basis for structure-based drug design.

Future research will likely involve the use of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to gain a deeper understanding of the binding of this compound derivatives to their biological targets. This will enable the design of next-generation molecules with improved efficacy and pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 3-bromo-5-chloro-2-fluoropyridine, and how can reaction conditions influence halogenation regioselectivity?

- Methodological Answer : Halogenation of pyridine derivatives typically involves directed ortho-metalation (DoM) or electrophilic substitution. For multi-halogenated pyridines, sequential halogenation under controlled conditions is critical. For example, fluorination via Balz-Schiemann reaction intermediates or halogen exchange (e.g., using KF in polar aprotic solvents) can introduce fluorine selectively . Bromination and chlorination may employ N-bromosuccinimide (NBS) or SOCl₂, respectively, with directing groups (e.g., methoxy or amino) to ensure regioselectivity .

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is the gold standard. Refinement parameters (e.g., R-factor, displacement ellipsoids) validate bond lengths and angles. For example, the C-Br bond (~1.90 Å) and C-F bond (~1.34 Å) can confirm halogen positions. Low-temperature data collection (e.g., 100 K) minimizes thermal motion artifacts .

Q. What spectroscopic techniques are most effective for characterizing substituent effects in halogenated pyridines?

- Methodological Answer :

- NMR : NMR distinguishes fluorine environments (δ ~-120 to -60 ppm for aryl-F). NMR coupling patterns (e.g., ) identify adjacent substituents .

- MS : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H] for C₅H₂BrClFN).

- IR : Stretching frequencies for C-Br (~550 cm) and C-F (~1250 cm) provide complementary data .

Advanced Research Questions

Q. How can chemoselective amination be achieved at the bromo vs. chloro positions in this compound?

- Methodological Answer : Palladium-catalyzed Buchwald-Hartwig amination selectively targets bromine over chlorine. For example, using Pd₂(dba)₃ with Xantphos and Cs₂CO₃ in toluene at 110°C yields substitution at Br . Conversely, SNAr reactions under basic conditions (e.g., KHMDS, DMF) favor Cl substitution due to lower activation energy for leaving-group departure . Fluorine’s electron-withdrawing effect enhances SNAr reactivity at adjacent positions .

Q. What computational methods predict regioselectivity in cross-coupling reactions involving this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for Suzuki-Miyaura couplings. The bromine site typically shows lower activation energy due to stronger C-Br bond polarization compared to C-Cl. Fukui indices identify nucleophilic/electrophilic regions, guiding ligand selection (e.g., electron-rich ligands favor oxidative addition at Br) .

Q. How do steric and electronic effects influence the reactivity of this compound in metal-halogen exchange reactions?

- Methodological Answer : Grignard or organolithium reagents undergo metal-halogen exchange preferentially at Br due to its lower bond dissociation energy (~65 kcal/mol for C-Br vs. ~81 kcal/mol for C-Cl). Steric hindrance from the 5-chloro and 2-fluoro substituents directs reactivity to the less hindered 3-bromo position. Solvent polarity (e.g., THF vs. Et₂O) modulates reaction rates and selectivity .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Temperature Control : Lower temperatures (e.g., -78°C) suppress SNAr at Cl while allowing Br-selective reactions .

- Protecting Groups : Temporary protection of fluorine (e.g., as a silyl ether) prevents unwanted fluorination side reactions .

- Ligand Design : Bulky ligands (e.g., SPhos) in Pd catalysis reduce dimerization or β-hydride elimination .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the reactivity of this compound in nucleophilic aromatic substitution?

- Methodological Answer : Contradictions often arise from solvent/base choices. For example, NH₃ in DMSO at 100°C may displace Cl, while NH₃ in THF at 25°C favors Br substitution. Kinetic vs. thermodynamic control must be assessed: GC-MS monitoring of intermediates and Eyring plot analysis (ΔH‡, ΔS‡) clarify dominant pathways .

Experimental Design

Q. What orthogonal validation methods confirm the success of halogen-selective transformations?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.